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Compound of Interest

N-(2-fluoro-4-
Compound Name:
nitrophenyl)acetamide

cat. No.: B1335831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
N-(2-fluoro-4-nitrophenyl)acetamide. Due to the limited availability of directly published
experimental spectra in public databases, this guide presents predicted data based on the
analysis of structurally similar compounds and general spectroscopic principles. It also includes
detailed experimental protocols for acquiring such data and a workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for N-(2-fluoro-4-nitrophenyl)acetamide.

Table 1: Predicted 'H NMR Spectroscopic Data
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Coupling

Chemical Shift L Number of .
(5, ppm) Multiplicity Constant (J, T Assighment
Hz)

~2.20 S - 3H -CHs (acetyl)

~7.90 dd J=9.0,25Hz 1H Ar-H (H5)

~8.15 dd J=9.0, 2.0 Hz 1H Ar-H (H6)

~8.40 d J=25Hz 1H Ar-H (H3)

~9.80 brs - 1H -NH (amide)
. 13

Chemical Shift (6, ppm) Assignment

~25 -CHs

~115 (d, J = 25 Hz) c3

~120 (d, J = 5 Hz) c5

~128 C6

~135 (d, J = 10 Hz) c1

~145 C4

~155 (d, J = 250 Hz) c2

~169 C=0

Table 3: Predicted IR Spectroscopic Data
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3300 Medium N-H stretch (amide)
~3100 Medium C-H stretch (aromatic)
~1700 Strong C=0 stretch (amide I)
~1610 Medium C=C stretch (aromatic)
~1560 Strong N-O stretch (asymmetric, nitro)
~1520 Medium N-H bend (amide II)
~1350 Strong N-O stretch (symmetric, nitro)
~1250 Strong C-N stretch (amide)
~1200 Strong C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

198 High [M]* (Molecular lon)
156 Moderate [M - Cz2H20]*

138 Moderate [M-NO:z - HJ*

110 Low [M - C2H20 - NO2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance Il 400 MHz spectrometer (or equivalent) equipped with a 5
mm broadband probe.
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Sample Preparation: Approximately 10-20 mg of N-(2-fluoro-4-nitrophenyl)acetamide is
dissolved in 0.7 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds). A
small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

IH NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: ~3-4 seconds.

Spectral Width: 0-12 ppm.

13C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2 seconds.

Acquisition Time: ~1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected using appropriate NMR processing software (e.g.,
MestReNova, TopSpin).

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a
universal attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid N-(2-fluoro-4-nitrophenyl)acetamide sample
is placed directly onto the ATR crystal.
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Acquisition:

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and
automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6120 Quadrupole LC/MS system (or equivalent) with an
electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of N-(2-fluoro-4-nitrophenyl)acetamide is prepared in a
suitable solvent such as methanol or acetonitrile (~1 mg/mL).

Acquisition (Positive lon Mode):

lonization Mode: Electrospray lonization (ESI+).
o Capillary Voltage: 3000-4000 V.

e Fragmentor Voltage: 70-100 V.

e Mass Range: m/z 50-500.

e The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatography system.

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and
characteristic fragment ions.
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Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like N-(2-fluoro-4-nitrophenyl)acetamide.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Data of N-(2-fluoro-4-
nitrophenyl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335831#spectroscopic-data-of-n-2-fluoro-4-
nitrophenyl-acetamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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